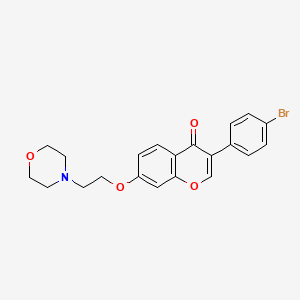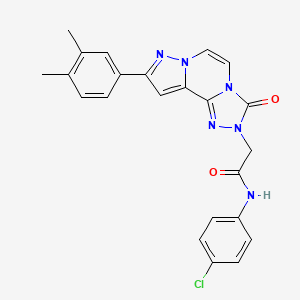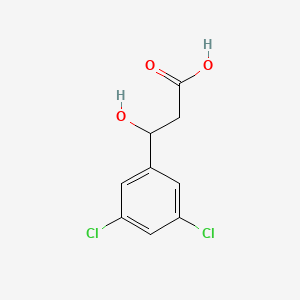![molecular formula C23H17FN4O4S B2508087 N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide CAS No. 1226428-86-9](/img/no-structure.png)
N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C23H17FN4O4S and its molecular weight is 464.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
- Various derivatives of related chemical compounds have been synthesized for potential therapeutic applications. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Biological Evaluation
- Isoxazole compounds, similar in structure, have demonstrated notable anti-tumor activities. A key intermediate, N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide, has been synthesized, with some derivatives showing better anti-tumor activities (Qi Hao-fei, 2011).
Radiopharmaceutical Applications
- In radiopharmaceutical research, compounds structurally related to N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide have been developed. Specifically, [18F]PBR111, a derivative, was synthesized for imaging the translocator protein (18 kDa) with PET, a crucial tool in neurodegenerative disorder research (Dollé et al., 2008).
Antimicrobial and Anticancer Activities
- Novel heterocyclic compounds incorporating an antipyrine moiety, structurally akin to this compound, have been synthesized, displaying promising antimicrobial activities (Bondock et al., 2008).
Anticonvulsant Applications
- Related compounds, such as 2‐(4‐dimethylaminophenyl)‐3,5‐disubstituted thiazolidin‐4‐ones, have been investigated for their anticonvulsant activities. Notably, certain compounds in this category demonstrated significant efficacy compared to standard treatments like diazepam (Senthilraja & Alagarsamy, 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with ethyl acetoacetate to form 3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl)ethyl 2-acetoacetate. This intermediate is then reacted with N-(4-(dimethylamino)benzyl)acetamide to form the final product.", "Starting Materials": [ "4-fluoro-3-nitrobenzoic acid", "ethyl acetoacetate", "N-(4-(dimethylamino)benzyl)acetamide" ], "Reaction": [ "Step 1: 4-fluoro-3-nitrobenzoic acid is reacted with ethyl acetoacetate in the presence of a base such as potassium carbonate to form 3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl)ethyl 2-acetoacetate.", "Step 2: The intermediate from step 1 is then reacted with N-(4-(dimethylamino)benzyl)acetamide in the presence of a base such as sodium hydride to form N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide.", "Step 3: The final product is purified using standard techniques such as column chromatography." ] } | |
Numéro CAS |
1226428-86-9 |
Formule moléculaire |
C23H17FN4O4S |
Poids moléculaire |
464.47 |
Nom IUPAC |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17FN4O4S/c1-2-31-18-9-4-3-8-16(18)21-25-19(32-26-21)13-27-17-10-11-33-20(17)22(29)28(23(27)30)15-7-5-6-14(24)12-15/h3-12H,2,13H2,1H3 |
Clé InChI |
CCDCAEAOJAQVGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)



![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)



![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)